molecular formula C15H17ClN4 B12269158 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12269158
M. Wt: 288.77 g/mol
InChI Key: JKWMBWZEGHHCTB-UHFFFAOYSA-N
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Description

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific structural features, such as the combination of the chlorophenyl group and the pyrimidine ring. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4/c16-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)15-4-5-17-12-18-15/h1-5,10,12H,6-9,11H2

InChI Key

JKWMBWZEGHHCTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC=NC=C3

Origin of Product

United States

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